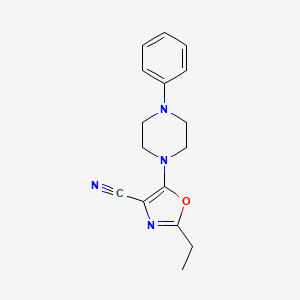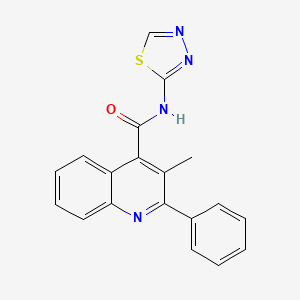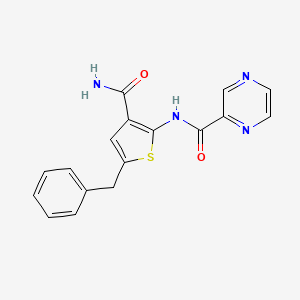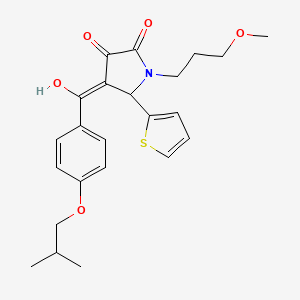
2-Ethyl-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound that features an oxazole ring substituted with a phenylpiperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile typically involves the following steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an appropriate amine. For instance, starting with 2-ethyl-4-cyanobenzaldehyde and reacting it with 4-phenylpiperazine under acidic conditions can yield the desired oxazole ring.
-
Substitution Reactions: : The phenylpiperazine moiety is introduced via a nucleophilic substitution reaction. This involves reacting the oxazole intermediate with 4-phenylpiperazine in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxazole derivatives with different oxidation states.
-
Reduction: : Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole carboxylic acids, while reduction could produce oxazole amines.
Applications De Recherche Scientifique
2-Ethyl-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism by which 2-Ethyl-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, suggesting potential applications in the treatment of psychiatric disorders. The oxazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidine : This compound shares the phenylpiperazine moiety but has a different heterocyclic core, leading to distinct biological activities .
- 2-(4-Phenylpiperazin-1-yl)quinoline-3-carbaldehyde : Another compound with a phenylpiperazine group, but with a quinoline core, which may exhibit different pharmacological properties .
Uniqueness
2-Ethyl-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is unique due to its specific combination of an oxazole ring and a phenylpiperazine moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C16H18N4O |
|---|---|
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
2-ethyl-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C16H18N4O/c1-2-15-18-14(12-17)16(21-15)20-10-8-19(9-11-20)13-6-4-3-5-7-13/h3-7H,2,8-11H2,1H3 |
Clé InChI |
BSFQUZBQRGGCCE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(O1)N2CCN(CC2)C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(4-methylphenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11123692.png)
![6,7-Dimethyl-1-(3-nitrophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11123697.png)


![N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B11123713.png)
![1-benzyl-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[3-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11123722.png)

![4-({[2-Methoxy-5-(propan-2-yl)phenyl]sulfonyl}amino)benzamide](/img/structure/B11123740.png)
![3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11123746.png)
![methyl 2-ethyl-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11123753.png)
![3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-4-[(4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11123757.png)
![3-chloro-4-ethoxy-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B11123768.png)
![(5Z)-5-(4-tert-butylbenzylidene)-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11123776.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11123786.png)
